molecular formula C15H17NOS2 B13908675 (Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one

(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one

Cat. No.: B13908675
M. Wt: 291.4 g/mol
InChI Key: OJXYOVZYXCIWNE-YXVBKTCISA-N
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Description

(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a prop-2-en-1-one moiety. The presence of a sulfanylidene group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one typically involves the reaction of a thiazolidine derivative with a suitable aldehyde or ketone under specific conditions. One common method is the Claisen-Schmidt condensation reaction, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, amines, dimethylformamide, and acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidine ring structure but different substituents.

    Chalcones: Compounds with a similar prop-2-en-1-one moiety but lacking the thiazolidine ring.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazolidinones with different chemical properties.

Uniqueness

(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one is unique due to its combination of a thiazolidine ring, a phenyl group, and a sulfanylidene group This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds

Properties

Molecular Formula

C15H17NOS2

Molecular Weight

291.4 g/mol

IUPAC Name

(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one

InChI

InChI=1S/C15H17NOS2/c1-11(2)13-10-19-15(18)16(13)14(17)9-8-12-6-4-3-5-7-12/h3-9,11,13H,10H2,1-2H3/b9-8-/t13-/m0/s1

InChI Key

OJXYOVZYXCIWNE-YXVBKTCISA-N

Isomeric SMILES

CC(C)[C@@H]1CSC(=S)N1C(=O)/C=C\C2=CC=CC=C2

Canonical SMILES

CC(C)C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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